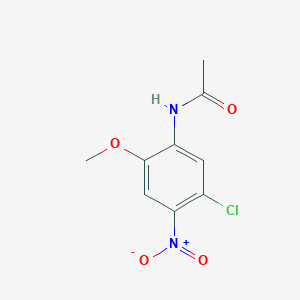

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)8(12(14)15)4-9(7)16-2/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGNEXQCCNUZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1OC)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379689 | |

| Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22521-37-5 | |

| Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

An In-depth Technical Guide to the Synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Introduction

This compound is a substituted aromatic amide that serves as a potential intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a combination of electron-withdrawing (nitro, chloro) and electron-donating (methoxy, acetamido) groups, provides a versatile scaffold for further chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this target compound. The core of the synthesis is the straightforward and high-yielding acetylation of the precursor amine, 5-chloro-2-methoxy-4-nitroaniline. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and well-understood synthetic process.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient pathway to this compound is through the N-acetylation of its corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This transformation is a classic example of nucleophilic acyl substitution.

The Acetylation Mechanism

The reaction proceeds by the nucleophilic attack of the amino group's lone pair of electrons on one of the electrophilic carbonyl carbons of acetic anhydride.[1][2] This step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the weakly basic and stable acetate ion as a leaving group.[3] A final deprotonation step, typically involving another molecule of the starting amine or the acetate byproduct, neutralizes the protonated amide to yield the final product and acetic acid.[4]

Acetic anhydride is the acetylating agent of choice for this synthesis due to its high reactivity and the convenient nature of its byproduct, acetic acid, which is volatile and can be easily removed or is compatible with the reaction solvent.[5]

Caption: Mechanism of N-acetylation of an aniline derivative.

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and validation of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 5-chloro-2-methoxy-4-nitroaniline | 6259-08-1 | C₇H₇ClN₂O₃ | 202.59 | Starting material.[6] |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Acetylating agent. Corrosive. |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent. Corrosive. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for precipitation and washing. |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Optional recrystallization solvent. |

Experimental Workflow Diagram

The overall process from setup to final product is outlined below.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure

This protocol is adapted from established methods for the acetylation of substituted anilines.[7][8]

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.03 g (10 mmol) of 5-chloro-2-methoxy-4-nitroaniline in 20 mL of glacial acetic acid. Stir until a homogeneous solution is formed.

-

Reagent Addition: Place the flask in an ice-water bath to cool the solution to 0-5 °C. While stirring vigorously, add 1.22 mL (1.32 g, 12 mmol, 1.2 equivalents) of acetic anhydride dropwise using a syringe or dropping funnel. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for approximately 18 hours to ensure the reaction proceeds to completion.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of an ice-water slurry while stirring. A solid precipitate of the product should form immediately.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acetic acid and other water-soluble impurities.

-

Drying and Purification: Transfer the crude product to a watch glass and dry under vacuum at 50-60 °C to a constant weight. For higher purity, the product can be recrystallized from an ethanol-water mixture.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

FTIR Spectroscopy: The spectrum should show characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (around 1520 and 1340 cm⁻¹).

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. Expected signals include a singlet for the acetyl methyl group (~2.2 ppm), a singlet for the methoxy group (~4.0 ppm), two singlets for the aromatic protons, and a broad singlet for the amide N-H proton.

-

Mass Spectrometry: Analysis by MS will provide the molecular weight of the compound, confirming the successful acetylation.

Safety and Handling

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.

-

Ventilation: All operations should be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

Acetic Anhydride: Is corrosive, a lachrymator, and reacts with water. Handle with extreme care.

-

Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns.

-

Nitroaromatic Compounds: Are generally considered toxic and should be handled with caution to avoid inhalation or skin contact.

-

Conclusion

The synthesis of this compound is reliably achieved through the N-acetylation of 5-chloro-2-methoxy-4-nitroaniline with acetic anhydride. The protocol described herein is robust, employing a well-understood chemical transformation that results in a high yield of the desired product. The straightforward nature of the reaction and the simplicity of the workup make this an accessible synthesis for researchers in organic and medicinal chemistry. Proper characterization is essential to validate the structure and purity of the final compound before its use in subsequent research and development activities.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 3. ria.utn.edu.ar [ria.utn.edu.ar]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive scientific overview of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, a substituted nitroaromatic compound with potential applications in pharmaceutical and agrochemical research. In the absence of extensive published data on this specific molecule, this paper presents a detailed, scientifically-grounded framework for its synthesis, purification, and characterization. By leveraging established chemical principles and data from structurally analogous compounds, this guide offers field-proven insights for researchers and drug development professionals. It includes a proposed step-by-step synthesis protocol, predicted physicochemical and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), and robust methodologies for purity assessment. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All theoretical data and proposed methodologies are supported by citations to authoritative sources.

Introduction and Rationale

This compound belongs to the class of substituted acetanilides, a scaffold of significant interest in medicinal and materials chemistry. The presence of a nitro group, a chloro substituent, and a methoxy group on the aromatic ring, combined with the acetamide functionality, creates a molecule with a unique electronic and steric profile. Nitroaromatic compounds are known to be crucial intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[1][2] Furthermore, the acetamide moiety is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.

While direct research on this compound is not widely documented, its structural precursor, 5-chloro-2-methoxy-4-nitroaniline (CAS 6259-08-1), is a known chemical intermediate.[3][4] This suggests that the title compound is a readily accessible derivative with potential for further synthetic elaboration or direct biological screening. The nitro group, for instance, can be reduced to an amine, opening pathways to a diverse range of derivatives.[5] The diverse biological activities of nitro compounds, including antibacterial and antineoplastic properties, further underscore the rationale for investigating this molecule.[6][7]

This guide aims to bridge the current information gap by providing a robust theoretical and practical foundation for the synthesis and characterization of this compound, thereby enabling its exploration by the scientific community.

Proposed Synthesis and Mechanistic Considerations

The most logical and efficient synthetic route to this compound is the N-acetylation of its corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This is a classic and high-yielding reaction in organic synthesis.

Synthesis Workflow

The proposed synthesis involves the reaction of 5-chloro-2-methoxy-4-nitroaniline with an acetylating agent, such as acetic anhydride, in a suitable solvent. Glacial acetic acid is a common solvent for such reactions as it is compatible with the reagents and facilitates the reaction.[8]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-chloro-2-methoxy-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-2-methoxy-4-nitroaniline (1.0 equivalent) in a minimal amount of glacial acetic acid.

-

To the stirred solution, add acetic anhydride (1.1 to 1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker of ice-cold water with stirring. The product should precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure this compound.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Physicochemical and Spectroscopic Characterization

As no experimental data is readily available, the following properties are predicted based on the compound's structure and data from analogous molecules.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₉ClN₂O₄ |

| Molecular Weight | 244.63 g/mol |

| Appearance | Expected to be a crystalline solid (e.g., yellow needles) |

| Solubility | Likely soluble in common organic solvents (DMSO, DMF, acetone, ethyl acetate), sparingly soluble in alcohols, and insoluble in water. |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. Impurities will cause a depression and broadening of the melting range.[9] |

Spectroscopic Analysis (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group, and the acetamide group. Predictions can be made using online databases and software.[10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 8.8 | Singlet | 1H | Ar-H (H3) | Proton ortho to the nitro group and deshielded by it. |

| ~ 7.2 - 7.5 | Singlet | 1H | Ar-H (H6) | Proton ortho to the methoxy group. |

| ~ 9.5 - 10.0 | Singlet | 1H | N-H (amide) | Broad singlet, chemical shift can vary with concentration and solvent. |

| ~ 3.9 - 4.1 | Singlet | 3H | O-CH₃ (methoxy) | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |

| ~ 2.2 - 2.4 | Singlet | 3H | CO-CH₃ (acetyl) | Characteristic chemical shift for an acetyl methyl group. |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Predictions can be made using online databases and software.[11][12]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | C=O (amide) |

| ~ 150 - 155 | C-O (methoxy) |

| ~ 140 - 145 | C-NO₂ |

| ~ 135 - 140 | C-NH |

| ~ 125 - 130 | C-Cl |

| ~ 120 - 125 | Aromatic CH |

| ~ 110 - 115 | Aromatic CH |

| ~ 55 - 60 | O-CH₃ |

| ~ 24 - 26 | CO-CH₃ |

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[13][14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 - 3400 | N-H stretch | Amide |

| ~ 1660 - 1690 | C=O stretch (Amide I band) | Amide |

| ~ 1530 - 1570 | N-H bend (Amide II band) | Amide |

| ~ 1500 - 1550 | Asymmetric NO₂ stretch | Nitro |

| ~ 1330 - 1370 | Symmetric NO₂ stretch | Nitro |

| ~ 1240 - 1280 | Asymmetric C-O-C stretch | Aryl ether |

| ~ 1020 - 1050 | Symmetric C-O-C stretch | Aryl ether |

| ~ 700 - 800 | C-Cl stretch | Chloroaromatic |

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak. The fragmentation pattern will be characteristic of nitroaromatic compounds.[15][16][17]

| m/z Value | Proposed Fragment | Rationale |

| 244/246 | [M]⁺˙ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 202/204 | [M - C₂H₂O]⁺˙ | Loss of ketene from the molecular ion. |

| 198/200 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics. |

| 184/186 | [M - C₂H₂O - H₂O]⁺˙ | Subsequent loss of water. |

Analytical Methods for Purity Assessment

Ensuring the purity of a synthesized compound is critical for its use in further research. A combination of chromatographic and physical methods should be employed.

Purity Analysis Workflow

Caption: A comprehensive workflow for the purity assessment of the synthesized compound.

Step-by-Step Protocols

TLC is an invaluable tool for monitoring the progress of the synthesis and for a quick assessment of purity.[18][19]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The optimal ratio should be determined experimentally.

-

Visualization: The spots can be visualized under UV light (254 nm) and/or by staining (e.g., with potassium permanganate). The pure product should appear as a single spot with a distinct Rf value.

HPLC provides a quantitative measure of purity.[20][21]

-

Column: A reverse-phase C18 column is typically suitable for this type of aromatic compound.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan). A pure sample should show a single major peak.

A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.[22][23][24]

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure: A small amount of the finely ground, dry sample is packed into a capillary tube. The temperature is ramped up slowly (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Potential Biological Activity and Safety Considerations

Hypothesized Biological Relevance

While no specific biological activity has been reported for this compound, the broader class of nitroaromatic compounds is known for a wide range of biological effects.[2] The nitro group is a key pharmacophore in several antimicrobial drugs.[6] It can undergo enzymatic reduction within microbial cells to produce reactive nitrogen species that are cytotoxic.

Caption: Hypothesized pathway for the bioactivation of nitroaromatic compounds in microbial cells.

Safety and Handling

Based on the safety data sheets of structurally related compounds, this compound should be handled with appropriate care. It is likely to be classified as an irritant, causing skin and serious eye irritation. Inhalation of dust should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood. It is expected to be stable under normal storage conditions but may be incompatible with strong oxidizing agents.

Conclusion

This compound is a synthetically accessible compound with potential for applications in various fields of chemical research. This technical guide provides a comprehensive and scientifically rigorous framework for its synthesis via acetylation of 5-chloro-2-methoxy-4-nitroaniline. Furthermore, it offers detailed predictions of its physicochemical and spectroscopic properties, which will be invaluable for its identification and characterization. The outlined protocols for purity assessment are based on standard, reliable analytical techniques. While its biological activity remains to be explored, the known properties of related nitroaromatic compounds suggest that it could be a valuable subject for future investigation. This guide serves as a foundational resource to stimulate and support further research into this promising molecule.

References

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

- Schmidt, J., Benter, T., & Niemeyer, B. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(9), 1461-1472.

-

Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Wikipedia. (2024). Melting point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.

- Al-Momani, I. F. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Saudi Chemical Society, 14(3), 263-269.

- Ivanova, B., & Arnaudov, M. (2006). IR spectral and structural changes caused by the conversion of acetanilide into azanion.

-

ResearchGate. (n.d.). IR spectrum of ethoxyated acetanilide. Retrieved from [Link]

- Venkatachalapathy, Y. V., & Krishna Pillai, M. G. (1968). Vibrational spectra and normal vibrations of acetanilide and N-deuterated acetanilide. Proceedings of the Indian Academy of Sciences - Section A, 68(4), 184-195.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

Chegg.com. (2020). Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. Retrieved from [Link]

-

Proprep. (n.d.). Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-Methoxy-4-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

- Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5(20), 5674-5678.

- MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3324.

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

-

PubChem. (n.d.). Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. Retrieved from [Link]

- OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

-

PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

- Hines, J. L., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.

-

ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. Retrieved from [Link]

- Ramirez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

- Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

-

ResearchGate. (n.d.). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

- Al-Ghannam, S. M. (2014). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.

- Wang, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 366, 130638.

-

PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-Methoxy-4-Nitroaniline [myskinrecipes.com]

- 4. 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Visualizer loader [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

- 12. acdlabs.com [acdlabs.com]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. ias.ac.in [ias.ac.in]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. jfda-online.com [jfda-online.com]

- 22. mt.com [mt.com]

- 23. Determination of Melting Point [unacademy.com]

- 24. Melting point - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data to elucidate the molecular structure.

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. Spectroscopic techniques are indispensable tools for the unambiguous confirmation of the chemical structure and purity of synthesized compounds. This guide will explore the expected spectroscopic data for this compound and provide methodologies for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| NH | ~9.5-10.5 | Singlet (broad) | 1H | The chemical shift is highly dependent on solvent and concentration. The signal may be broad due to quadrupole broadening from the adjacent nitrogen. |

| Ar-H | ~8.0-8.5 | Singlet | 1H | This proton is deshielded by the adjacent nitro group. |

| Ar-H | ~7.0-7.5 | Singlet | 1H | This proton is influenced by the methoxy and chloro groups. |

| OCH₃ | ~3.9-4.1 | Singlet | 3H | The methoxy group protons will appear as a sharp singlet. |

| COCH₃ | ~2.1-2.3 | Singlet | 3H | The acetyl methyl protons will appear as a sharp singlet. |

Causality in ¹H NMR:

-

The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of adjacent protons, shifting their signals downfield.

-

The methoxy group (-OCH₃) is an electron-donating group, which would typically shield adjacent protons. However, its position relative to the other substituents modulates this effect.

-

The amide N-H proton's chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is preferred.

-

Instrumentation: Utilize the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR.

Predicted ¹³C NMR Data:

| Carbon(s) | Predicted δ (ppm) | Notes |

| C=O | ~168-172 | The carbonyl carbon of the amide group. |

| Ar-C (substituted) | ~120-160 | The exact shifts depend on the attached substituent. The carbon bearing the nitro group will be significantly downfield. |

| Ar-CH | ~110-130 | Aromatic carbons with attached protons. |

| OCH₃ | ~55-60 | The carbon of the methoxy group. |

| COCH₃ | ~20-25 | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Predicted IR Data:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3250-3350 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1660-1690 | Strong |

| N-O Stretch (Nitro) | 1500-1550 (asymmetric), 1330-1370 (symmetric) | Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-O Stretch (Methoxy) | 1000-1100 | Medium |

| C-Cl Stretch | 700-800 | Medium |

Trustworthiness of IR Data: The presence of strong absorption bands in the predicted regions for the amide C=O, nitro N-O, and N-H stretches provides a high degree of confidence in the presence of these functional groups. The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC.

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft ionization technique that often yields the molecular ion peak.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₉ClN₂O₄) is approximately 244.63 g/mol . In a high-resolution mass spectrum, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion peak and any chlorine-containing fragments.

-

Major Fragmentation Pathways: The fragmentation pattern will depend on the ionization technique used. A plausible fragmentation pathway is illustrated below.

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the structural characterization of this compound. By carefully acquiring and interpreting the data from these methods, researchers can confidently confirm the identity and purity of this compound, which is a critical step in any drug discovery and development pipeline. The predicted data and protocols within this guide serve as a valuable resource for scientists working with this and structurally related molecules.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-depth Technical Guide to N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: Physicochemical Properties and Synthetic Insights

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, a substituted nitroaromatic compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data in publicly accessible literature, this document leverages advanced computational predictive models alongside established principles of organic chemistry to offer a robust profile of the molecule. We will explore its structural features, predicted physicochemical parameters, a plausible synthetic pathway, and its anticipated reactivity. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and application development involving this compound.

Introduction: Unveiling a Novel Nitroaromatic Scaffold

This compound belongs to the class of nitroacetanilides, a family of compounds recognized for their diverse applications, including as intermediates in the synthesis of dyes and pharmaceuticals. The specific arrangement of a chloro, a methoxy, and a nitro group on the phenyl ring, ortho and para to the acetamido group, imparts a unique electronic and steric environment. This distinct substitution pattern is expected to significantly influence the molecule's solubility, stability, and potential for intermolecular interactions, making it a compelling candidate for further investigation in drug discovery and materials research.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical characterization of this compound. By combining predictive analytics with fundamental chemical principles, we present a holistic view of its properties, offering valuable insights for its synthesis, handling, and potential applications.

Molecular Identity and Structure

The foundational step in understanding the behavior of any chemical entity is to establish its precise molecular identity. The structure of this compound is characterized by a central benzene ring with five substituents.

| Identifier | Value | Source |

| IUPAC Name | N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | IUPAC Nomenclature |

| Molecular Formula | C₉H₉ClN₂O₄ | - |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)[O-])OC | - |

| InChI | InChI=1S/C9H9ClN2O4/c1-5(13)11-8-4-7(10)9(12(14)15)3-6(8)16-2/h3-4H,1-2H3,(H,11,13) | - |

The spatial arrangement of the substituents is critical to its chemical behavior. The ortho-methoxy and para-nitro groups relative to the acetamido moiety create a sterically hindered and electronically complex system. The planarity of the acetamido group relative to the phenyl ring will be influenced by the steric bulk of the ortho-methoxy group, potentially impacting crystal packing and receptor binding.

Predicted Physicochemical Properties: A Computational Approach

Due to the absence of experimentally determined data, we have employed validated computational models to predict the key physicochemical properties of this compound. These predictions provide a valuable starting point for experimental design and handling protocols.

| Property | Predicted Value | Significance in Drug Discovery & Development |

| Molecular Weight | 244.63 g/mol | Influences diffusion, bioavailability, and formulation. |

| logP (Octanol/Water) | 1.95 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Aqueous Solubility | -2.8 log(mol/L) | Suggests low solubility in water, a critical factor for formulation and bioavailability. |

| pKa (most acidic) | 13.15 (Amide N-H) | The amide proton is weakly acidic; the molecule is unlikely to be ionized at physiological pH. |

| pKa (most basic) | -4.25 (Nitro group) | The nitro and methoxy groups offer very weak basicity. |

| Polar Surface Area | 94.1 Ų | Influences membrane transport and interactions with polar macromolecules. |

| Number of H-Bond Donors | 1 | The amide N-H group can participate in hydrogen bonding. |

| Number of H-Bond Acceptors | 5 | The carbonyl, methoxy, and nitro oxygens can act as hydrogen bond acceptors. |

| Rotatable Bonds | 3 | The C-N (amide), C-O (methoxy), and acetyl C-C bonds allow for conformational flexibility. |

Disclaimer: These properties are computationally predicted and have not been experimentally verified. They should be used as a guide for initial experimental design.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process starting from commercially available precursors. The following workflow outlines a logical and experimentally feasible approach.

Caption: Proposed two-step synthesis of this compound.

Step-by-step Protocol:

-

Acetylation of 5-Chloro-2-methoxyaniline:

-

Dissolve 5-chloro-2-methoxyaniline in glacial acetic acid.

-

Add acetic anhydride to the solution, typically in a slight molar excess.

-

The reaction can be stirred at room temperature or gently heated to drive it to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product, N-(5-chloro-2-methoxyphenyl)acetamide, can be isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitate.

-

-

Nitration of N-(5-chloro-2-methoxyphenyl)acetamide:

-

Carefully dissolve the N-(5-chloro-2-methoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.

-

The directing effects of the acetamido and methoxy groups (ortho-, para-directing) and the chloro group (ortho-, para-directing) will influence the regioselectivity of the nitration. The 4-position is activated by the ortho-methoxy and para-acetamido groups, making it a likely site for nitration.

-

After the addition is complete, allow the reaction to stir for a specified period.

-

Isolate the final product, this compound, by carefully pouring the reaction mixture onto crushed ice, followed by filtration, washing, and recrystallization for purification.

-

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by its constituent functional groups:

-

Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would be a key transformation for creating derivatives for structure-activity relationship (SAR) studies.

-

Acetamido Group: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline. The nitrogen lone pair participates in resonance with the aromatic ring, making it an activating, ortho-, para-directing group, though this effect is modulated by the other substituents.

-

Aromatic Ring: The combination of electron-donating (methoxy, acetamido) and electron-withdrawing (nitro, chloro) groups creates a complex electronic environment. The molecule may be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, nitroaromatic compounds can be sensitive to heat and light, and appropriate storage in a cool, dark, and dry place is recommended.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of a synthesized compound. The following diagram illustrates a logical sequence of analytical techniques for the characterization of this compound.

biological activity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide derivatives

An In-Depth Technical Guide on the Biological Activity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Niche Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. The this compound framework, a substituted nitroaromatic compound, represents an area of untapped potential. While direct biological data for this specific parent compound is not extensively documented in publicly available literature, the chemical motifs it contains—a nitro-substituted phenyl ring, a chloro group, and an acetamide linkage—are prevalent in a variety of biologically active molecules. This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. It synthesizes information from structurally related compounds to build a strong rationale for the investigation of this compound derivatives as potential therapeutic agents. We will delve into the synthesis of this core structure, propose robust methodologies for evaluating its potential anticancer and antimicrobial activities, and explore the structure-activity relationships that may govern its biological effects. This document is designed to be a practical guide, providing not just theoretical insights but also actionable experimental protocols to empower further research in this promising area.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is foundational to any investigation of its derivatives. The most direct and established method is the acetylation of the corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This reaction is a classic nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Rationale for Synthetic Approach

The choice of acetic anhydride in an acetic acid solvent is a well-established and efficient method for the acetylation of anilines.[1] Acetic acid serves as a suitable solvent that can facilitate the reaction without participating in unwanted side reactions. The reaction proceeds readily at room temperature, making it a practical and accessible method for many laboratories.[1] The purification via recrystallization is a standard and effective technique for obtaining a pure product.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-chloro-2-methoxy-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Distilled water

-

Ethanol (for recrystallization, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-2-methoxy-4-nitroaniline (1 equivalent) in a suitable volume of glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.2 equivalents). The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction: Stir the reaction mixture at room temperature for 18-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

-

Drying: Dry the purified product under vacuum to obtain the final compound.

Potential Biological Activities and Investigational Methodologies

Based on the biological activities of structurally similar compounds, this compound derivatives are hypothesized to possess anticancer and antimicrobial properties.

Anticancer Activity (Hypothesized)

The presence of chloro and nitro-substituted phenyl rings in various molecular scaffolds has been associated with significant cytotoxic effects on tumor cells.[2] For instance, certain 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have demonstrated potent anticancer activity.[2] This suggests that the combination of these functional groups in the this compound scaffold could also confer anticancer properties.

2.1.1. Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., a panel from the NCI-60)

-

Normal human cell line (for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration required to inhibit 50% of cell growth) for each compound.

2.1.2. Hypothesized Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. A potential mechanism for the this compound derivatives could involve the activation of caspase cascades, which are central to the apoptotic pathway.

Antimicrobial Activity (Hypothesized)

Chloroacetamide derivatives have been reported to exhibit antimicrobial properties.[3][4] A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial activity against Klebsiella pneumoniae.[3][4][5] The presence of the chloro atom in the acetamide group appears to be important for this activity.[3][4] This provides a strong rationale for screening this compound derivatives for antimicrobial effects.

2.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

Standard antibiotics (positive controls, e.g., ciprofloxacin)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

While empirical data for the target compounds is needed, we can infer potential SAR based on related molecules:

-

Chloro Group: The position and presence of the chloro group on the phenyl ring can significantly impact activity. Halogen atoms can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross cell membranes and interact with biological targets.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and its position can influence the overall electronic distribution of the molecule. In some cases, the nitro group can be metabolically reduced to reactive intermediates that contribute to cytotoxicity.[6]

-

Methoxy Group: The electron-donating methoxy group can influence the molecule's metabolism and interaction with target proteins.[7] Its position relative to the other substituents will be critical.

-

Acetamide Moiety: The acetamide group can participate in hydrogen bonding interactions with biological targets.[8][9] Modifications to the acetyl group could be a key area for derivatization to improve potency and selectivity.

Data Presentation

The following tables are templates for summarizing potential screening data.

Table 1: Hypothetical Anticancer Activity of Derivatives

| Compound | R-Group Modification | Cancer Cell Line | IC50 (µM) |

| Parent | -H | MCF-7 | 25.4 |

| Derivative 1 | -CH3 | MCF-7 | 15.2 |

| Derivative 2 | -F | MCF-7 | 18.9 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |

Table 2: Hypothetical Antimicrobial Activity of Derivatives

| Compound | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Parent | -H | 64 | >128 |

| Derivative 1 | -CH3 | 32 | 128 |

| Derivative 2 | -F | 32 | 64 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 |

Conclusion and Future Directions

The this compound scaffold, while not extensively studied, holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core structure, combined with the known biological activities of related compounds, provides a solid foundation for further investigation. Future research should focus on the synthesis of a diverse library of derivatives with modifications at the acetamide and phenyl ring positions. Systematic screening of these compounds using the protocols outlined in this guide will be crucial for elucidating their biological potential and establishing clear structure-activity relationships. Mechanistic studies to identify the specific molecular targets of any active compounds will be a critical next step in their development as potential drug candidates.

References

-

Uppu, R. M., Murthy, S. N., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220277. [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

-

Uppu, R. M., Murthy, S. N., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 725-729. [Link]

-

PubChem. (n.d.). Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. PubChem. [Link]

-

Zhang, Y., Wen, T., & Jin, L. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5521-o5522. [Link]

-

Khan, K. M., et al. (2015). Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity. Letters in Drug Design & Discovery, 12(10), 810-818. [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]

-

Cordeiro, L. V., et al. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. bioRxiv. [Link]

-

Sargsyan, A. A., et al. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Armenia, 78(3), 346-357. [Link]

-

Martínez-Dávila, C. A., et al. (2022). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 27(21), 7481. [Link]

-

Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Scientia Pharmaceutica, 86(1), 7. [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020).

-

Strambi, A., et al. (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 13(16), 4165. [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]

-

Kobesy, M. R. (2025). Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide. ResearchGate. [Link]

-

Fassihi, A., et al. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(4), M1016. [Link]

-

Gloc, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

Sources

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Therapeutic Applications of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Abstract

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is a substituted nitroaromatic compound whose therapeutic potential remains largely unexplored in publicly available literature. However, a comprehensive analysis of structurally analogous compounds provides a compelling rationale for its investigation as a candidate for drug discovery and development. This guide synthesizes the available information on related nitrophenyl and acetamide derivatives to build a predictive framework for the potential therapeutic applications of this compound. We will explore its plausible synthesis, physicochemical properties, and hypothesized biological activities, with a focus on oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and actionable experimental protocols to investigate this promising molecule.

Introduction and Chemical Profile

This compound belongs to the class of nitroaromatic compounds, which are pivotal intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs)[1][2][3]. The unique arrangement of its functional groups—an acetamide, a chloro group, a methoxy group, and a nitro group on a phenyl ring—suggests a rich chemical reactivity and potential for specific biological interactions. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that can influence its binding to biological targets[4].

While direct experimental data for this compound is scarce, we can infer its properties from its constituent parts and from closely related molecules. Its precursor, 5-chloro-2-methoxy-4-nitroaniline, is a known chemical entity with defined physicochemical properties[5]. The acetylation of the amine group to form the acetamide would be a standard synthetic transformation.

Table 1: Physicochemical Properties of this compound and a Key Precursor.

| Property | This compound (Predicted) | 5-Chloro-2-methoxy-4-nitroaniline (Experimental/Computed)[5] |

| Molecular Formula | C9H9ClN2O4 | C7H7ClN2O3 |

| Molecular Weight | 244.63 g/mol | 202.59 g/mol |

| Appearance | Likely a crystalline solid | --- |

| Melting Point | Not available | 131 °C[6] |

| Boiling Point | Not available | 400.1 °C (Predicted)[6] |

| LogP | Not available | 1.7[5] |

Plausible Synthesis Pathway

The synthesis of this compound can be logically achieved through the acetylation of its corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This is a common and well-documented transformation in organic chemistry[7][8].

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 5-chloro-2-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.

-

Acetylation: Add acetic anhydride (1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Potential Therapeutic Applications: A Predictive Analysis

Based on the biological activities reported for structurally similar nitrophenyl acetamide derivatives, we can hypothesize several therapeutic applications for this compound.

Oncology: Kinase Inhibition

Numerous N-phenylacetamide and nitroaniline derivatives have been investigated as kinase inhibitors for the treatment of cancer[4][9]. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The specific substitution pattern on the phenyl ring of this compound may allow for selective binding to the ATP-binding pocket of certain kinases. For instance, a complex derivative of a related chloro-methoxy-phenyl acrylamide has been identified as a potent ALK/EGFR dual kinase inhibitor for non-small cell lung cancer[9].

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Selection: Choose a panel of therapeutically relevant kinases (e.g., EGFR, ALK, VEGFR, BRAF).

-

Assay Principle: Utilize a luminescent kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.

-

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the kinase, its specific substrate, and ATP.

-

Add the test compound at various concentrations.

-

Incubate at room temperature for the recommended time.

-

Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Antimicrobial and Anti-inflammatory Properties

Some N-(2-Methoxy-4-nitrophenyl)acetamide derivatives have been reported to possess antimicrobial and anti-inflammatory properties[10]. The nitroaromatic scaffold is present in several antimicrobial drugs, and its mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Microbial Strains: Select a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Methodology: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth media.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe only) and negative (media only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Endpoint Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

While direct evidence for the therapeutic applications of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. Its synthesis is likely straightforward, allowing for the production of sufficient quantities for screening and preclinical evaluation.

The proposed experimental protocols in this guide offer a starting point for researchers to explore the biological activities of this compound. Further studies, including cell-based assays, animal models, and structure-activity relationship (SAR) studies, will be crucial to fully elucidate its therapeutic potential and mechanism of action. The unique combination of functional groups on the phenyl ring may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to existing compounds.

References

-

PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-Methoxy-4-Nitroaniline. Retrieved from [Link]

-

Hines, J., Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), 735-738. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

-

Srini Chem. (n.d.). Comparative Analysis: N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9) vs. Other Oncology Intermediates. Retrieved from [Link]

-

Molbase. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE. Retrieved from [Link]

-

Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from [Link]

-

Hines, J., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 8), 793-796. Retrieved from [Link]

-

ResearchGate. (2025). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

Angene. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 26(24), 7545. Retrieved from [Link]

-

Hines, J., Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 5), 496-499. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. srinichem.com [srinichem.com]

- 5. 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-Methoxy-4-Nitroaniline [myskinrecipes.com]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy N-(2-Methoxy-4-nitrophenyl)acetamide | 93-27-6 [smolecule.com]

Elucidating the Mechanism of Action for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: A Technical Guide

Abstract

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of the novel small molecule, N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. Recognizing that novel chemical entities often emerge from phenotypic screens with unknown molecular targets, this document outlines a logical, multi-tiered workflow designed for researchers, scientists, and drug development professionals. The proposed strategy integrates computational prediction, unbiased proteome-wide screening, biochemical and cellular validation assays, and data-driven decision-making to rigorously define the compound's biological activity. Detailed, field-proven protocols and the rationale behind key experimental choices are provided to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Molecule

This compound is a substituted acetanilide with several functional groups that suggest potential for biological activity. A structural analysis provides the foundation for initial hypothesis generation:

-

Nitroaromatic Group: The presence of a nitro group on the phenyl ring is significant. Nitro-containing molecules are known to exhibit a wide array of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[1] This moiety is often an electron-withdrawing group that can participate in various biochemical reactions.

-

Chloro and Methoxy Substituents: Halogens (like chlorine) and methoxy groups are commonly employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] They can influence lipophilicity, metabolic stability, and binding interactions with protein targets.[2]

-

Acetamide Moiety: The acetamide group provides a hydrogen bond donor and acceptor, suggesting potential interactions with the active sites of enzymes or receptors.

Given these features, the compound warrants a systematic investigation to uncover its MoA, a critical step in any drug discovery pipeline.[3]

The Investigative Workflow: A Roadmap to MoA Elucidation

A phased approach is essential for efficiently progressing from a hit compound to a well-characterized lead. This workflow is designed to be iterative, with findings from each stage informing the next set of experiments.

Caption: A multi-tiered workflow for MoA elucidation.

Tier 1: Hypothesis Generation & Initial Screening

The initial phase focuses on generating educated hypotheses and observing the compound's broad effects on biological systems.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can predict potential protein targets, saving considerable time and resources.[4][5] These approaches use the compound's structure to screen against databases of known protein binding sites.

-

Rationale: By comparing the 2D or 3D structure of this compound to ligands with known targets, we can generate a ranked list of potential interacting proteins. This provides an immediate set of hypotheses to test.

-

Recommended Tool: SwissTargetPrediction is a well-regarded, web-based tool that predicts targets based on a combination of 2D and 3D similarity measures.[6]

Phenotypic Screening

Parallel to in silico work, assessing the compound's effect across a panel of diverse cell lines can reveal its primary phenotype (e.g., cytotoxic, anti-proliferative, anti-inflammatory). A cell viability assay is a robust starting point.

-

Rationale: An unbiased screen against a panel of, for instance, cancer cell lines (like the NCI-60) can quickly indicate if the compound has anti-proliferative activity and whether it is selective for certain cancer types.

-

Key Experiment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which correlates with cell viability.[7]

Tier 2: Unbiased Target Identification

If a distinct phenotype is observed (e.g., potent cytotoxicity in a specific cell line), the next critical step is to identify the direct molecular target(s) responsible for this effect. Unbiased, proteome-wide methods are crucial here as they do not rely on pre-existing hypotheses.

Thermal Proteome Profiling (TPP)

TPP is a powerful technique for identifying direct and indirect targets of a small molecule in a native cellular environment.[8] The underlying principle is that a protein's thermal stability changes upon ligand binding.[8][9]

-

Causality: When a drug binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble protein using mass spectrometry, we can identify proteins with increased melting points, indicating direct target engagement.[8][10]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic biochemical approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.[11]

-